molecular formula C14H9F6NO B13081097 3-(2,4-Bis(trifluoromethyl)phenyl)-5-methoxypyridine CAS No. 1333319-54-2

3-(2,4-Bis(trifluoromethyl)phenyl)-5-methoxypyridine

Cat. No.: B13081097
CAS No.: 1333319-54-2
M. Wt: 321.22 g/mol
InChI Key: RCUWOAVLFJJUDV-UHFFFAOYSA-N
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Description

3-(2,4-Bis(trifluoromethyl)phenyl)-5-methoxypyridine is a chemical compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Bis(trifluoromethyl)phenyl)-5-methoxypyridine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Bis(trifluoromethyl)phenyl)-5-methoxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2,4-Bis(trifluoromethyl)phenyl)-5-methoxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4-Bis(trifluoromethyl)phenyl)-5-methoxypyridine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of trifluoromethyl groups and methoxypyridine moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

1333319-54-2

Molecular Formula

C14H9F6NO

Molecular Weight

321.22 g/mol

IUPAC Name

3-[2,4-bis(trifluoromethyl)phenyl]-5-methoxypyridine

InChI

InChI=1S/C14H9F6NO/c1-22-10-4-8(6-21-7-10)11-3-2-9(13(15,16)17)5-12(11)14(18,19)20/h2-7H,1H3

InChI Key

RCUWOAVLFJJUDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1)C2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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